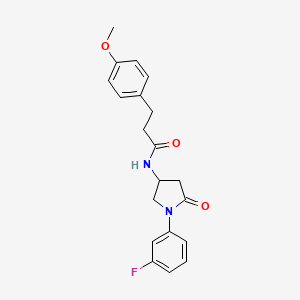![molecular formula C23H31N5O4 B11260679 3-(Piperidin-1-YL)-6-[4-(3,4,5-trimethoxybenzoyl)piperazin-1-YL]pyridazine](/img/structure/B11260679.png)
3-(Piperidin-1-YL)-6-[4-(3,4,5-trimethoxybenzoyl)piperazin-1-YL]pyridazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(ピペリジン-1-イル)-6-[4-(3,4,5-トリメトキシベンゾイル)ピペラジン-1-イル]ピリダジンは、ピペリジンとピペラジン部分で置換されたピリダジンコアを特徴とする複雑な有機化合物です。
合成方法
合成経路と反応条件
3-(ピペリジン-1-イル)-6-[4-(3,4,5-トリメトキシベンゾイル)ピペラジン-1-イル]ピリダジンの合成は、通常、複数段階の有機反応を伴います。一般的な経路には、次の手順が含まれます。
ピリダジンコアの形成: ピリダジンコアは、ヒドラジンと適切なジカルボニル化合物を縮合させることによって合成できます。
ピペリジンによる置換: 次に、ピリダジンコアを塩基性条件下でピペリジンと反応させて、ピペリジニル基を導入します。
ピペラジンの導入: 最後のステップでは、中間体を3,4,5-トリメトキシベンゾイルクロリドとピペラジンと反応させて、目的の化合物を得ます。
工業生産方法
この化合物の工業生産方法は、収率と純度を最大化するために上記の合成経路を最適化することを含む可能性があります。これには、連続フロー反応器、自動合成、クロマトグラフィーなどの精製技術の使用が含まれる場合があります。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Piperidin-1-YL)-6-[4-(3,4,5-trimethoxybenzoyl)piperazin-1-YL]pyridazine typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the Pyridazine Core: The pyridazine core can be synthesized through the condensation of hydrazine with a suitable dicarbonyl compound.
Substitution with Piperidine: The pyridazine core is then reacted with piperidine under basic conditions to introduce the piperidinyl group.
Introduction of Piperazine: The final step involves the reaction of the intermediate with 3,4,5-trimethoxybenzoyl chloride and piperazine to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography.
化学反応の分析
反応の種類
3-(ピペリジン-1-イル)-6-[4-(3,4,5-トリメトキシベンゾイル)ピペラジン-1-イル]ピリダジンは、次のようなさまざまな化学反応を起こすことができます。
酸化: この化合物は、過マンガン酸カリウムや三酸化クロムなどの試薬を使用して酸化できます。
還元: 水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの試薬を使用して、還元反応を実行できます。
置換: 特にピペリジンとピペラジン部分で、求核置換反応が起こる可能性があります。
一般的な試薬と条件
酸化: 酸性または中性条件下での過マンガン酸カリウム。
還元: 乾燥エーテル中の水素化リチウムアルミニウム。
置換: 塩基の存在下でのハロゲン化アルキルまたはアシルクロリド。
主要な生成物
これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。たとえば、酸化によって対応するケトンまたはカルボン酸が生成される場合があり、還元によってアルコールまたはアミンが生成される場合があります。
科学研究への応用
3-(ピペリジン-1-イル)-6-[4-(3,4,5-トリメトキシベンゾイル)ピペラジン-1-イル]ピリダジンには、いくつかの科学研究への応用があります。
化学: より複雑な分子の合成におけるビルディングブロックとして使用されます。
生物学: 酵素や受容体などの生物学的標的との潜在的な相互作用について研究されています。
医学: 抗炎症作用や抗癌作用など、潜在的な治療効果について調査されています。
産業: 新しい材料や化学プロセスの開発に利用されています。
科学的研究の応用
3-(Piperidin-1-YL)-6-[4-(3,4,5-trimethoxybenzoyl)piperazin-1-YL]pyridazine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets such as enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
3-(ピペリジン-1-イル)-6-[4-(3,4,5-トリメトキシベンゾイル)ピペラジン-1-イル]ピリダジンの作用機序は、特定の分子標的との相互作用を伴います。これらの標的には、酵素、受容体、その他のタンパク質が含まれる場合があります。この化合物は、これらの標的の活性を調節することができ、さまざまな生物学的効果をもたらします。関与する正確な経路は、特定のアプリケーションと使用のコンテキストによって異なります。
類似の化合物との比較
類似の化合物
3-(ピペリジン-1-イル)プロピルインドール: 構造は似ていますが、薬物動態特性が異なります。
3-(ピペラジン-1-イル)プロピルインドール: 別の関連化合物で、異なる生物活性があります。
独自性
3-(ピペリジン-1-イル)-6-[4-(3,4,5-トリメトキシベンゾイル)ピペラジン-1-イル]ピリダジンは、その特定の置換パターンとトリメトキシベンゾイル基の存在のためにユニークです。この構造上の独自性は、その独特の化学的および生物学的特性に貢献しており、研究開発に貴重な化合物となっています。
類似化合物との比較
Similar Compounds
3-(Piperidin-1-YL)propylindole: Similar in structure but with different pharmacokinetic properties.
3-(Piperazin-1-YL)propylindole: Another related compound with distinct biological activities.
Uniqueness
3-(Piperidin-1-YL)-6-[4-(3,4,5-trimethoxybenzoyl)piperazin-1-YL]pyridazine is unique due to its specific substitution pattern and the presence of the trimethoxybenzoyl group. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.
特性
分子式 |
C23H31N5O4 |
|---|---|
分子量 |
441.5 g/mol |
IUPAC名 |
[4-(6-piperidin-1-ylpyridazin-3-yl)piperazin-1-yl]-(3,4,5-trimethoxyphenyl)methanone |
InChI |
InChI=1S/C23H31N5O4/c1-30-18-15-17(16-19(31-2)22(18)32-3)23(29)28-13-11-27(12-14-28)21-8-7-20(24-25-21)26-9-5-4-6-10-26/h7-8,15-16H,4-6,9-14H2,1-3H3 |
InChIキー |
UGIUNBCSGYXVJI-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)N2CCN(CC2)C3=NN=C(C=C3)N4CCCCC4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-isopropyl-2-((7-oxo-5-phenyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B11260596.png)
![7-(4-bromophenyl)-N-(4-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B11260611.png)

![N-(2-(2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2,4-dimethoxybenzamide](/img/structure/B11260637.png)
![3-methyl-6-phenyl-N-(thiophen-2-ylmethyl)imidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B11260640.png)
![N1-(2,4-dimethylphenyl)-N2-(2-(2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B11260646.png)
![7-(2-chlorophenyl)-N-(2-ethoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B11260653.png)
![N-(3-fluorophenyl)-2-(6-(4-fluorophenyl)imidazo[2,1-b]thiazol-3-yl)acetamide](/img/structure/B11260658.png)

![1-(4-fluorophenyl)-3-(4-methylphenyl)-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea](/img/structure/B11260665.png)
![3-(5-Chloro-2,4-dimethoxyphenyl)-1-[3-({8-methyl-4-oxo-4H-pyrido[1,2-A]pyrimidin-2-YL}methoxy)phenyl]urea](/img/structure/B11260668.png)



